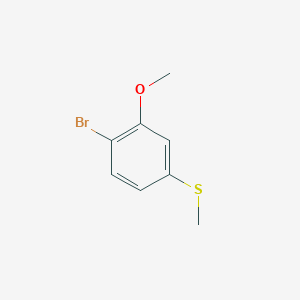
(4-Bromo-3-methoxyphenyl)(methyl)sulfane
Descripción general
Descripción
(4-Bromo-3-methoxyphenyl)(methyl)sulfane is an organic compound with the molecular formula C8H9BrOS. It is a derivative of benzene, featuring a bromine atom, a methoxy group, and a methylsulfanyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (4-Bromo-3-methoxyphenyl)(methyl)sulfane can be synthesized through several methods. One common approach involves the bromination of 2-methoxy-4-(methylsulfanyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: (4-Bromo-3-methoxyphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Hydrogen peroxide in acetic acid, room temperature.
Reduction: Lithium aluminum hydride in ether, under an inert atmosphere.
Major Products:
Substitution: 2-Methoxy-4-(methylsulfanyl)benzene derivatives.
Oxidation: 1-Bromo-2-methoxy-4-(methylsulfonyl)benzene.
Reduction: 2-Methoxy-4-(methylsulfanyl)benzene.
Aplicaciones Científicas De Investigación
(4-Bromo-3-methoxyphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Bromo-3-methoxyphenyl)(methyl)sulfane in various reactions involves its functional groups:
Bromine Atom: Acts as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds.
Methoxy Group: Provides electron-donating effects, stabilizing intermediates in certain reactions.
Methylsulfanyl Group: Can undergo oxidation to form sulfone, which can further participate in various chemical transformations.
Comparación Con Compuestos Similares
- 1-Bromo-4-methoxy-2-(methylsulfanyl)benzene
- 1-Bromo-4-ethoxy-2-(methylsulfanyl)benzene
- 1-Bromo-3-methoxy-4-(methylsulfanyl)benzene
Comparison: (4-Bromo-3-methoxyphenyl)(methyl)sulfane is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. Compared to its analogs, it may exhibit different reactivity patterns in substitution and oxidation reactions, making it a valuable compound for targeted synthetic applications .
Propiedades
Fórmula molecular |
C8H9BrOS |
|---|---|
Peso molecular |
233.13 g/mol |
Nombre IUPAC |
1-bromo-2-methoxy-4-methylsulfanylbenzene |
InChI |
InChI=1S/C8H9BrOS/c1-10-8-5-6(11-2)3-4-7(8)9/h3-5H,1-2H3 |
Clave InChI |
XPBAUEMRAAGQAJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)SC)Br |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















